Quetiapine EP Impurity P

Overview

Description

Quetiapine EP Impurity P is a chemical compound with a molecular weight of 478.6 g/mol. It is a major impurity of Quetiapine, an antipsychotic drug used in the treatment of schizophrenia. This compound has been the subject of much scientific research in recent years, due to its potential therapeutic applications.

Scientific Research Applications

Characterization of Impurity Profile : A study by Stolarczyk and Kutner (2010) highlighted the use of LC-MS/MS technique for the multidimensional evaluation of impurity profiles of quetiapine during drug development. This technique is proposed as a modern alternative for characterizing impurities resulting from synthesis and degradation processes in active pharmaceutical ingredients (APIs) (Stolarczyk & Kutner, 2010).

Identification and Characterization of Potential Impurities : Research by Stolarczyk et al. (2009) identified and characterized seven potential impurities in quetiapine fumarate using spectroscopic methods. This study provides detailed insights into the structures and formation pathways of these impurities, aiding in quality control and safety assessment in pharmaceutical manufacturing (Stolarczyk et al., 2009).

Isolation and Synthesis of Impurities : Bharathi et al. (2008) focused on the identification, isolation, synthesis, and characterization of impurities in quetiapine fumarate. The study utilized reverse-phase HPLC for isolating impurities and employed spectral data for their structural elucidation, contributing significantly to the understanding of impurity profiles in quetiapine fumarate production (Bharathi et al., 2008).

Spectrophotometric Technique for Determining Quetiapine Fumarate and Related Compounds : El-Maraghy and Mohamed (2020) developed spectrophotometric methods for determining quetiapine fumarate and its related compounds, highlighting the significance of different analytical tools for resolving complex mixtures in pharmaceutical analysis (El-Maraghy & Mohamed, 2020).

Pharmacopeial Impurities Synthesis and Characterization : Kumar et al. (2012) synthesized and analyzed pharmacopeial impurities in quetiapine hemifumarate, contributing to quality assurance and regulatory compliance in pharmaceutical production (Kumar et al., 2012).

Mechanism of Action

Target of Action

Quetiapine, the parent compound of Quetiapine EP Impurity P, is known to interact with several targets in the brain. It has a high affinity for serotonin 5-HT1A and 5-HT2A receptors , dopamine D1 and D2 receptors , histamine H1 receptors , and adrenergic α1 and α2 receptors . These receptors play crucial roles in regulating mood, cognition, sleep, and other central nervous system functions.

Mode of Action

Quetiapine’s mode of action is believed to be due to a combination of dopaminergic and serotonergic antagonism . Specifically, it is thought to exert its therapeutic effects through antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors

Biochemical Pathways

The biochemical pathways affected by quetiapine involve the dopaminergic and serotonergic systems . By blocking dopamine D2 receptors, quetiapine can help regulate dopamine levels, which are often elevated in conditions like schizophrenia . Similarly, by blocking serotonin 5-HT2A receptors, quetiapine can help regulate serotonin levels, which can affect mood and anxiety .

Pharmacokinetics

Quetiapine is rapidly absorbed after oral administration, with a median time to reach maximum observed plasma concentration ranging from 1 to 2 hours . The drug is approximately 83% bound to serum proteins . The primary route of elimination is through hepatic metabolism, predominantly metabolised by cytochrome P450 (CYP) 3A4 . The mean terminal half-life of quetiapine is approximately 7 hours

Result of Action

The molecular and cellular effects of quetiapine’s action include changes in neurotransmitter levels in the brain, particularly dopamine and serotonin. This can lead to improvements in symptoms of schizophrenia, bipolar disorder, and major depressive disorder

Action Environment

Environmental factors can influence the action, efficacy, and stability of quetiapine. For example, co-administration with other drugs that inhibit or induce CYP3A4 can affect the metabolism and clearance of quetiapine . Additionally, factors such as age, liver function, and smoking status can also influence quetiapine’s pharmacokinetics

Safety and Hazards

properties

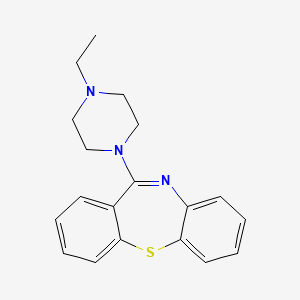

IUPAC Name |

6-(4-ethylpiperazin-1-yl)benzo[b][1,4]benzothiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3S/c1-2-21-11-13-22(14-12-21)19-15-7-3-5-9-17(15)23-18-10-6-4-8-16(18)20-19/h3-10H,2,11-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKQJNQKJWEVCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101212479 | |

| Record name | 11-(4-Ethylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101212479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1011758-03-4 | |

| Record name | 11-(4-Ethylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1011758-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DES(2-hydroxyethoxy)quetiapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1011758034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-(4-Ethylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101212479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DES(2-HYDROXYETHOXY)QUETIAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWH9KS2BXZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1343682.png)

![5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1343683.png)